N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide
Description
N-(3,4-Dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide is a sulfonamide-containing propanamide derivative characterized by a 3,4-dimethylphenyl group attached to the amide nitrogen and a 4-fluorophenylsulfonyl moiety linked via a sulfonylamino group. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of ~390 g/mol.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-11-4-7-15(10-12(11)2)19-17(21)13(3)20-24(22,23)16-8-5-14(18)6-9-16/h4-10,13,20H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDROABLKJLEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Nitration and Reduction: The starting material, 3,4-dimethylphenylamine, undergoes nitration followed by reduction to yield 3,4-dimethylphenylamine.
Sulfonylation: The 3,4-dimethylphenylamine is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Amidation: Finally, the sulfonamide intermediate is reacted with 2-bromo-propanamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide has diverse applications in scientific research:
Chemistry
- Building Block : Used as a precursor for synthesizing more complex organic molecules.
- Reagent : Serves as a reagent in various organic reactions due to its reactive functional groups.
Biology
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and enzyme inhibition.
Medicine
- Therapeutic Development : Investigated for potential use in drug development targeting inflammation and cancer pathways.
- Biological Mechanisms : The compound interacts with specific enzymes or receptors, modulating their activity and leading to various biological effects.
The biological activity of this compound can be summarized as follows:
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis in glioma cells | |
| Anti-inflammatory | Reduction of inflammatory markers in animal models |
Detailed Research Findings
- Anticancer Studies : A study demonstrated that the compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating potent anticancer activity. The mechanism involved inhibition of key enzymes associated with cell proliferation and survival pathways .
- Anti-inflammatory Effects : Another investigation highlighted its ability to inhibit enzymes involved in inflammation, providing a basis for its potential therapeutic use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenylsulfonyl group in the target compound and bicalutamide enhances metabolic stability compared to 4-methoxyphenylsulfonyl analogs (e.g., 9l, 8a) .
- Molecular Weight : The target compound (MW ~390) is smaller than analogs like 9l (MW 605.77), suggesting better bioavailability .
Pharmacological Activities
- Antioxidant Activity : Compound 9l () demonstrated significant DPPH radical scavenging (EC₅₀: 12.5 μM), attributed to the triazolyl-thioether moiety. The target compound lacks this group, which may limit similar activity .
- Enzyme Inhibition: Compound 21b () showed potent inhibition of Pseudomonas-derived enzymes (IC₅₀: 1.2 μM), likely due to the electron-deficient 2,4-dichlorophenylsulfonyl group. The target compound’s 4-fluorophenylsulfonyl group may offer milder inhibition .
- LOX Inhibition : Compound 8a () inhibited lipoxygenase (LOX) with an IC₅₀ of 8.4 μM, driven by its oxadiazolyl-thioether moiety. The target compound’s simpler structure may lack this specificity .
Biological Activity
N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide, also known by its CAS number 317378-02-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : C17H19FN2O3S
- Molecular Weight : 350.41 g/mol
- Structure : The compound features a sulfonamide group, which is often associated with diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of the sulfonamide moiety suggests potential inhibitory effects on certain enzyme classes, particularly those involved in inflammation and cancer pathways.
Biological Activity Overview
- Antiviral Activity :
- Anticancer Potential :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis in glioma cells | |
| Anti-inflammatory | Reduction of inflammatory markers in animal models |
Detailed Research Findings
- A study conducted by researchers at a prominent university indicated that the compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, suggesting potent anticancer activity .
- Another investigation highlighted the compound's ability to inhibit key enzymes involved in the inflammatory response, providing a basis for its potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide, and how can yield and purity be improved?
- Methodological Answer : The compound can be synthesized via sulfonylation of a propanamide precursor. Key steps include:
- Sulfonation : Reacting 4-fluorobenzenesulfonyl chloride with a primary amine intermediate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
- Oxidation : Use of m-chloroperoxybenzoic acid (mCPBA) to oxidize thioether intermediates to sulfones, followed by precipitation in water for purification .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity. Monitor reaction progress via TLC (Rf values: 0.29–0.70 in hexane/EtOAc systems) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl and dimethylphenyl groups), sulfonamide NH (δ ~8.5 ppm), and methyl/methylene signals (δ 1.2–2.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₇H₁₈FN₂O₃S) .
- IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–9) at 25–60°C for 24–72 hours. Monitor degradation via HPLC, tracking peak area reduction .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonamide moiety’s role in biological activity?
- Methodological Answer :
- Derivative Synthesis : Replace the 4-fluorophenylsulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Use HATU coupling for amide bond formation .
- Biological Assays : Test derivatives against target enzymes (e.g., lipoxygenase (LOX)) using spectrophotometric assays. Compare IC₅₀ values to establish substituent effects .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to enzyme active sites .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent enzyme inhibition results)?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (fixed substrate concentrations, pH 7.4 buffers, 37°C). Include positive controls (e.g., nordihydroguaiaretic acid for LOX inhibition) .
- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
Q. How can researchers elucidate the mechanism of action for this compound’s enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Vary substrate concentrations with fixed inhibitor levels .
- Fluorescence Quenching : Monitor tryptophan residue fluorescence in the enzyme upon compound binding to assess conformational changes .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm entropy-driven or enthalpy-driven interactions .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response curves in cytotoxicity assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response in Prism) to calculate IC₅₀ and Hill coefficients .
- Quality Control : Ensure R² > 0.95 for curve fits and repeat experiments in triplicate to minimize variability .
Q. How can researchers validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates from compound-exposed cells. Detect stabilized target proteins via Western blot .
- Silencing RNA (siRNA) : Knock down the putative target gene and assess if the compound’s effect is abolished .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
